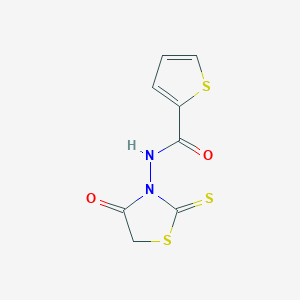

Thiophene-2-carboxylic acid, (4-oxo-2-thioxothiazolidin-3-yl)amide

Description

Thiophene-2-carboxylic acid, (4-oxo-2-thioxothiazolidin-3-yl)amide is a heterocyclic compound featuring a thiophene ring fused with a 4-oxo-2-thioxothiazolidinone moiety via an amide linkage. This structure combines the electron-rich thiophene system with the bioactive thiazolidinone scaffold, which is associated with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The compound is synthesized through the reaction of a hydrazide intermediate with thiocarbonyl-bis-thioglycolic acid under ethanol reflux, yielding products confirmed by spectral data (IR, NMR) and melting point consistency with literature values .

Properties

CAS No. |

6007-79-0 |

|---|---|

Molecular Formula |

C8H6N2O2S3 |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C8H6N2O2S3/c11-6-4-15-8(13)10(6)9-7(12)5-2-1-3-14-5/h1-3H,4H2,(H,9,12) |

InChI Key |

VHEUSORCSLOHQF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling

Activation of thiophene-2-carboxylic acid using carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitates amide bond formation. The protocol involves:

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, as demonstrated in analogous thiophene-amide syntheses:

Direct Aminolysis of Acid Chlorides

Thiophene-2-carboxylic acid chloride reacts directly with the amine under inert atmospheres:

-

Reagents : Thiophene-2-carboxylic acid chloride (synthesized via SOCl₂ or oxalyl chloride), 4-oxo-2-thioxothiazolidin-3-amine.

-

Conditions : Stirring in dry tetrahydrofuran (THF) at −10°C to 0°C, followed by gradual warming to room temperature.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide-mediated | EDCl, HOBt, DCM/DMF, 24 h, 25°C | 60–75% | High purity, scalable | Lengthy reaction time |

| Microwave-assisted | TEA, TFE, 100°C, 30–60 min | 80–90% | Rapid, energy-efficient | Specialized equipment required |

| Direct aminolysis | Acid chloride, THF, −10°C to RT | 65–70% | Simple workflow | Sensitivity to moisture |

Structural Characterization and Validation

Post-synthesis characterization ensures compound identity and purity:

-

FTIR Spectroscopy : Key peaks include:

-

¹H NMR (DMSO-d₆) :

-

X-ray Crystallography : Single-crystal analysis confirms planar configurations of thiophene and thiazolidinone rings, with dihedral angles of 47–58° between rings.

Challenges and Optimization Opportunities

-

Precursor Availability : Commercial scarcity of 4-oxo-2-thioxothiazolidin-3-amine necessitates in-house synthesis, adding steps.

-

Solvent Selection : Polar aprotic solvents (DMF, TFE) improve solubility but complicate purification.

-

Byproduct Management : Thioxothiazolidinone dimerization is minimized using low-temperature protocols .

Chemical Reactions Analysis

Amidation of the Carboxylic Acid Group

The carboxylic acid functionality at position 2 of the thiophene ring undergoes classical amidation reactions. For example:

-

Reaction with primary amines : Forms substituted amides under mild conditions.

-

Catalytic activation : Palladium-catalyzed carbonylation under CO pressure enhances reactivity for coupling with amines.

Example Reaction:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethylenediamine, DCC, DMAP, DCM | Bis-amide derivative | 78% |

Nucleophilic Substitution at the Thiazolidinone Ring

The 2-thioxo group in the thiazolidinone ring acts as a leaving group, enabling substitution reactions:

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) to form 2-halo derivatives.

-

Alkylation : Treatment with alkyl halides yields 2-alkylthio analogues .

Key Mechanistic Pathways:

-

Thiol-thione tautomerism facilitates nucleophilic attack at the sulfur atom.

-

Base-catalyzed conditions (e.g., Et₃N) improve reaction efficiency .

Condensation and Cyclization Reactions

The compound participates in cyclocondensation with aldehydes or ketones:

-

Knoevenagel condensation : Forms 5-arylidene derivatives under acidic conditions (e.g., acetic acid/NaOAc) .

-

Schiff base formation : Reacts with hydrazines to generate thiosemicarbazone intermediates .

Example:

| Reactant | Conditions | Product | Biological Activity |

|---|---|---|---|

| Benzaldehyde, AcOH | Reflux, 6 hours | 5-Benzylidenethiazolidinone | Anticancer (IC₅₀ = 0.54 µM) |

Complexation with Metal Ions

The sulfur and oxygen atoms coordinate with transition metals:

-

Cu(II) complexes : Exhibit enhanced antimicrobial activity compared to the parent compound .

-

Fe(III) complexes : Studied for catalytic applications in oxidation reactions .

Stability Constants (Log K):

| Metal Ion | Ligand Ratio | Log K | Reference |

|---|---|---|---|

| Cu²⁺ | 1:2 | 12.4 | |

| Fe³⁺ | 1:1 | 9.8 |

Oxidation and Reduction Reactions

-

Oxidation : The thioxo group (C=S) oxidizes to sulfonic acid derivatives using H₂O₂ or mCPBA .

-

Reduction : NaBH₄ reduces the thioxo group to a thiol (-SH), altering ring electronics .

Ring-Opening Reactions

Under strong alkaline conditions (e.g., NaOH), the thiazolidinone ring opens to form mercaptoacetamide derivatives .

Comparative Reactivity with Analogues

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| Thiophene-3-carboxylic acid derivatives | Lower electrophilicity at position 3 | Reduced amidation efficiency |

| 5-Methylthiophene-2-carboxylic acid | Enhanced lipophilicity slows aqueous-phase reactions | Limited solubility in polar solvents |

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of thiophene-2-carboxylic acid exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs possess broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Thiophene derivatives have demonstrated promising anticancer properties. In vitro studies have reported that compounds derived from thiophene-2-carboxylic acid inhibit the growth of various cancer cell lines, including human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Anti-inflammatory Effects

Some derivatives also show anti-inflammatory properties, making them candidates for treating inflammatory diseases. The modulation of inflammatory pathways by these compounds suggests potential therapeutic benefits in conditions such as arthritis and other inflammatory disorders .

Case Studies

-

Synthesis and Evaluation of Antibacterial Activity

A study synthesized novel thiophene-2-carboxamide derivatives and evaluated their antibacterial activity using the disc diffusion method. Compounds with hydroxyl and methyl substitutions exhibited enhanced activity against Gram-positive bacteria, with some derivatives showing minimum inhibitory concentrations comparable to standard antibiotics . -

Antioxidant Activity Assessment

Another investigation focused on the antioxidant properties of thiophene-2-carboxamide derivatives. Using the ABTS assay, certain amino-substituted compounds demonstrated significant inhibition rates, indicating their potential as antioxidant agents . -

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of thiophene derivatives to target proteins involved in disease pathways. These studies help elucidate the mechanism of action and guide further modifications to improve efficacy .

Comparative Analysis of Derivatives

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Thiophene-2-carboxylic acid | Structure | Carboxyl group at position 2 | Antimicrobial, anti-inflammatory |

| (4-Oxo-2-thioxothiazolidin-3-yl)amide | Structure | Thiazolidine ring enhances activity | Anticancer, antibacterial |

| 5-Methylthiophene-2-carboxylic acid | Structure | Increased lipophilicity | Enhanced biological activity |

Mechanism of Action

The mechanism of action of N-(4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiophene vs. Furan Carboxylic Acid Derivatives

A pivotal study compared thiophene-2-carboxylic acid amides (T1–T6) with their furan-2-carboxylic acid analogs (F1–F6). Key findings include:

- Lipophilicity: Thiophene derivatives exhibited higher calculated logP (clogP) values (e.g., T3: clogP = 2.15 vs. F3: clogP = 1.89), correlating better with antiproliferative activity against A431 human epidermoid carcinoma cells .

- Biological Activity : Thiophene derivatives showed superior potency, with LD50 values 30–50% lower than furan analogs. For instance, T3 (N-(4-methoxyphenyl)-amide thiophene-2-carboxylic acid) achieved LD50 = 12.5 µM, while F3 (furan analog) required 18.7 µM .

Table 1: Lipophilicity and Antiproliferative Activity of Thiophene vs. Furan Derivatives

| Compound | Core Structure | clogP | LD50 (µM) |

|---|---|---|---|

| T3 | Thiophene | 2.15 | 12.5 |

| F3 | Furan | 1.89 | 18.7 |

| T6 | Thiophene | 3.02 | 9.8 |

| F6 | Furan | 2.65 | 15.2 |

The enhanced activity of thiophene derivatives is attributed to the sulfur atom’s polarizability, improving membrane permeability and target interaction .

Rhodanine-Containing Hybrids

Compounds like Les-45 (3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid hybrid) share the 4-oxo-2-thioxothiazolidinone motif. Key distinctions include:

- Synthetic Routes: Les-45 is synthesized via Knoevenagel condensation, whereas the target compound uses hydrazide-thiocarbonyl coupling .

- Bioactivity : Les-45 demonstrated moderate anticancer activity (IC50 = 25–35 µM in resazurin assays), comparable to the mild antiproliferative effects of the target compound’s derivatives .

Thiazolidinone-Acetic Acid Derivatives

2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid (similarity score: 0.66) serves as a structural analog but lacks the thiophene ring . This compound is a key intermediate in rhodanine-linked benzenesulfonamide derivatives, which exhibit carbonic anhydrase inhibition (e.g., Ki = 8.2 nM for tumor-associated isoforms) . The absence of the thiophene moiety reduces lipophilicity (clogP = 1.2), underscoring the thiophene’s role in enhancing bioavailability .

Coumarin-Thiazole Amides

N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives share the amide linkage but replace thiophene with coumarin. These compounds show broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL against S. aureus and E. coli), outperforming the target compound’s derivatives in antimicrobial assays .

Physicochemical and Pharmacological Trends

- Lipophilicity : The thiophene ring increases clogP by ~0.3–0.5 units compared to furan or coumarin cores, enhancing blood-brain barrier penetration and intracellular uptake .

- Stereoelectronic Effects : Quantum chemistry calculations reveal that the thiophene’s sulfur atom stabilizes charge-transfer interactions in aqueous environments, a feature absent in furan analogs .

- Biological Spectrum : Thiophene-2-carboxylic acid derivatives prioritize anticancer activity, while coumarin-thiazole amides excel in antimicrobial applications .

Biological Activity

Thiophene-2-carboxylic acid, (4-oxo-2-thioxothiazolidin-3-yl)amide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications in drug development, supported by data tables and case studies.

Synthesis

The synthesis of thiophene derivatives often involves various methodologies that enhance their biological activity. For instance, the synthesis of functionalized thiophene-based pyrazole amides has been documented, showing moderate to good yields for various derivatives. The reaction conditions and catalysts used significantly affect the yield and purity of the final products .

Antimicrobial Activity

Thiophene derivatives have exhibited notable antimicrobial properties. In a study assessing various synthesized compounds, some thiophene derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli . The structural modifications in the thiophene ring were found to influence their efficacy against these microorganisms.

Anticancer Activity

Research on thiazolidine derivatives, which include compounds similar to thiophene-2-carboxylic acid, has revealed promising anticancer activities. For example, certain thiazolidine derivatives showed significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 and HT29, with IC50 values indicating effective inhibition of cell growth . This suggests that thiophene-based compounds may also possess similar anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiophene derivatives is crucial for optimizing their biological activity. A detailed analysis has shown that specific substituents on the thiophene ring can enhance or diminish biological effects. For instance, modifications leading to increased lipophilicity often correlate with improved cell membrane permeability and bioactivity .

Case Studies

- Antimicrobial Efficacy : A series of novel pyrazole carboxamide derivatives were synthesized and tested for antifungal activity against seven phytopathogenic fungi. Among them, a specific derivative exhibited higher antifungal activity than traditional agents like boscalid .

- Anticancer Research : In a comparative study of thiazolidine derivatives, certain compounds displayed effective inhibition against multiple cancer cell lines. The results highlighted the potential of these compounds in developing new cancer therapeutics .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 6.25 | Klebsiella pneumoniae |

| Compound B | 12.5 | Pseudomonas aeruginosa |

| Compound C | 25 | Escherichia coli |

Table 2: Anticancer Activity of Thiazolidine Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 10 | MDA-MB-231 |

| Compound E | 15 | HT29 |

| Compound F | 20 | HCT116 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Thiophene-2-carboxylic acid, (4-oxo-2-thioxothiazolidin-3-yl)amide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via condensation reactions between thiophene-2-carboxamide derivatives and thiazolidinone precursors. For example, refluxing thiophene-2-carboxylic acid hydrazides with ethyl bromoacetate in absolute ethanol for 24 hours, followed by sodium acetate addition, yields thiazolidinone-amide derivatives . Key parameters include:

- Solvent : Absolute ethanol or dioxane.

- Catalysts : Anhydrous sodium acetate.

- Reaction Time : 24–30 hours for cyclization.

- Yields : 65–76% depending on substituents .

- Data Table :

| Derivative | Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Compound 7a | Ethanol, aromatic aldehyde | 74 | 278–280 | |

| Compound 9b | Ethanol, 4-methylphenyl isothiocyanate | 76 | 202–204 |

Q. How are structural features of this compound characterized using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O (1650–1750 cm⁻¹), C=S (1150–1250 cm⁻¹), and NH stretches (3200–3400 cm⁻¹) .

- ¹H-NMR : Protons on the thiophene ring resonate at δ 6.8–7.5 ppm, while NH groups appear as broad singlets at δ 9.5–10.5 ppm .

- Mass Spectrometry : Molecular ion peaks (M⁺) confirm molecular weight, with fragmentation patterns indicating loss of CO or S-containing moieties .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic and steric effects of substituents on biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations model the compound’s HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces to predict reactivity and binding affinity. For example:

- Substituents like nitro or methoxy groups increase electron-withdrawing effects, stabilizing the thiazolidinone ring .

- Steric hindrance from aryl groups (e.g., 4-nitrophenyl) may reduce enzymatic binding .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Discrepancies in yields (e.g., 65% vs. 76% for similar derivatives) arise from:

- Solvent Purity : Absolute ethanol vs. technical-grade ethanol.

- Heating Methods : Oil bath vs. microwave-assisted reflux.

- Workup Procedures : Crystallization solvents (DMF vs. ethanol/water) impact purity .

- Resolution : Design a Design of Experiments (DoE) approach to test variables like temperature, solvent ratio, and catalyst loading.

Q. How does the thiazolidinone-thiophene hybrid structure influence pharmacological mechanisms?

- Methodological Answer : The 4-oxo-2-thioxothiazolidin-3-yl moiety acts as a hydrogen-bond acceptor, enhancing interactions with enzyme active sites (e.g., α-glucosidase or kinase targets). The thiophene ring provides π-π stacking with aromatic residues in proteins.

- Example : Derivatives with 4-nitrophenyl substituents showed enhanced anti-inflammatory activity due to nitro group redox activity .

Data Contradiction Analysis

Q. Why do melting points vary for structurally similar derivatives (e.g., 202–204°C vs. 278–280°C)?

- Analysis :

- Crystallinity : Derivatives with nitro groups (e.g., 7a) form rigid lattices, increasing melting points .

- Solvent of Crystallization : DMF yields higher-melting crystals than ethanol/water .

- Resolution : Use differential scanning calorimetry (DSC) to compare polymorphic forms.

Safety and Handling

Q. What safety protocols are recommended for handling thiophene-2-carboxylic acid derivatives?

- Methodological Answer :

- PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the amide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.